Methyl 5,5-dimethylpyrrolidine-2-carboxylate

Peptide conformation Cis-trans isomerization Proline analog

Methyl 5,5-dimethylpyrrolidine-2-carboxylate (CAS 1378296-50-4 for racemate; CAS 747407-19-8 for the L-enantiomer) is the methyl ester derivative of 5,5-dimethylproline (dmP), a non-proteinogenic α-amino acid belonging to the pyrrolidine-2-carboxylate class. With molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol, this compound features a gem-dimethyl substitution at the pyrrolidine C5 position adjacent to the ring nitrogen.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12842511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,5-dimethylpyrrolidine-2-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCC(N1)C(=O)OC)C
InChIInChI=1S/C8H15NO2/c1-8(2)5-4-6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3
InChIKeyXICTWYXIDIEKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,5-Dimethylpyrrolidine-2-Carboxylate: A Conformationally Constrained Proline Ester Building Block for Peptide and Peptidomimetic Synthesis


Methyl 5,5-dimethylpyrrolidine-2-carboxylate (CAS 1378296-50-4 for racemate; CAS 747407-19-8 for the L-enantiomer) is the methyl ester derivative of 5,5-dimethylproline (dmP), a non-proteinogenic α-amino acid belonging to the pyrrolidine-2-carboxylate class . With molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol, this compound features a gem-dimethyl substitution at the pyrrolidine C5 position adjacent to the ring nitrogen . The 5,5-dimethyl motif imposes profound steric and conformational constraints that fundamentally differentiate this building block from unsubstituted proline, mono-methylated proline analogs, 4-substituted prolines, and acid-labile pseudoproline (oxazolidine/thiazolidine) systems [1].

Conformation Locks Xaa-Pro bond into cis conformation
SPPS Acid-stable under standard Fmoc/TFA cleavage
Coupling Sterically hindered; HATU-optimized acylation

Methyl 5,5-Dimethylpyrrolidine-2-Carboxylate: Why Unsubstituted Proline, Pseudoprolines, or Mono-Methylated Analogs Cannot Substitute


The 5,5-gem-dimethyl substitution on the pyrrolidine ring of Methyl 5,5-dimethylpyrrolidine-2-carboxylate generates three interrelated effects that render simple in-class substitution invalid: (i) near-exclusive locking of the Xaa-dmP peptide bond into the cis conformation, whereas native L-proline exhibits an equilibrium mixture of ~10–30% cis and ~70–90% trans in unstructured peptides [1]; (ii) a carbocyclic framework that is completely stable to standard resin-cleavage acidic conditions (e.g., TFA), in direct contrast to oxazolidine- and thiazolidine-based pseudoprolines that are readily cleaved under mild acid [2]; and (iii) steric hindrance from the gem-dimethyl group that demands specific coupling reagent optimization for successful acylation—a challenge absent in unsubstituted proline methyl ester [3]. These three properties are mechanistically coupled to the 5,5-dimethyl substitution pattern and cannot be replicated by any single in-class analog lacking this exact substitution topology.

Conformation mismatch

Unsubstituted Pro cannot lock cis geometry; cis/trans equilibrium may obscure SAR interpretation.

Acid lability

Pseudoprolines degrade under TFA cleavage; dmP survives intact, avoiding protocol changes.

Steric inaccessibility

Mono-methylated analogs lack gem-dimethyl hindrance; coupling reagent profile may differ significantly.

Methyl 5,5-Dimethylpyrrolidine-2-Carboxylate: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Cis Conformational Locking: 5,5-Dimethylproline vs. Native L-Proline in Tripeptide NMR Structures

In a direct NMR structural comparison, the tripeptide Ac-Tyr-dmP-Asn (YdmPN) incorporating 5,5-dimethyl-L-proline was found to exist solely in the cis conformation (100% cis) between 6 and 60 °C, with no detectable trans isomer [1]. By contrast, native L-proline in unstructured Xaa-Pro peptide bonds typically exhibits only ~10–30% cis population, with the trans conformer dominating [2]. Even in the tripeptide Ac-Asn-dmP-Tyr (NdmPY), the trans component was limited to ~10% at 6 °C and increased to only ~21% at 80 °C [1]. This demonstrates that 5,5-dimethylproline essentially eliminates cis-trans conformational heterogeneity—a property that cannot be achieved with unsubstituted proline, 3-substituted prolines, or 4-substituted proline analogs.

Cis Locking
Head-to-head
100% cis (YdmPN, 6–60°C) vs ~10–30% cis (native L-Pro)
Eliminates cis-trans heterogeneity
2D ¹H NMR, tripeptide context
Peptide conformation Cis-trans isomerization Proline analog

Protein Folding Kinetics and Conformational Stability: 5,5-Dimethyl-L-Proline Substitution in Ribonuclease A

Replacement of a single cis proline residue (Pro114) in native ribonuclease A with 5,5-dimethyl-L-proline resulted in a 6-fold acceleration of protein folding and an enhancement of conformational stability by ΔTm = 2.8 ± 0.3 °C, while preserving full enzymatic activity [1]. This is a direct, within-protein comparison against the wild-type proline residue at the identical sequence position. No other proline analog—including 4-hydroxyproline, 4-fluoroproline, or 3,4-dehydroproline—has been reported to produce a comparable combination of folding acceleration and thermostability gain without compromising enzymatic function in the same model system [1][2].

Folding/Stability
Head-to-head
6× faster folding; ΔTm = +2.8 °C; activity retained
Folding and thermostability gain
RNase A Pro114 substitution
Protein folding Thermostability Protein engineering

Acid Stability: 5,5-Dimethylproline vs. Oxazolidine/Thiazolidine Pseudoprolines Under Standard Peptide Resin Cleavage Conditions

In contrast to oxazolidine-based (Ser/Thr-derived) and thiazolidine-based (Cys-derived) pseudoprolines, which are acid-labile and undergo ring-opening under mild acidic conditions (e.g., dilute TFA) to regenerate the parent acyclic amino acid residues, 5,5-dimethyl-L-proline (dmP) features an all-carbon carbocyclic framework that is reported to be 'completely stable to regular resin cleavage conditions' [1]. The pseudoproline rings are 'readily cleaved under mild experimental conditions using dilute acid, and will readily revert back to parent acyclic residues' [1], whereas dmP dipeptides survive standard Fmoc-strategy TFA cleavage intact. This stability difference is fundamentally structural: pseudoprolines contain acid-labile O-C-N or S-C-N acetal/thioacetal linkages, while dmP contains only C-C and C-N bonds in its ring system [1].

Acid Stability
Class-level
dmP stable to TFA cleavage; pseudoprolines cleaved
Compatible with standard SPPS
No ring-opening under Fmoc cleavage
Solid-phase peptide synthesis Acid stability Pseudoproline

Synthetic Accessibility: Racemic Methyl N-Boc-5,5-Dimethylprolinate via a 6-Step β-Amino Acid Route

A versatile methodology for preparing racemic δ,δ-dimethylproline derivatives has been established: methyl N-Boc-δ,δ-dimethylprolinate—the direct N-Boc protected analog of the target methyl ester—was synthesized from a β-amino acid starting material in six synthetic steps with a 55% overall yield [1]. This route is amenable to the preparation of a broad range of δ,δ-disubstituted prolines and has been further extended to β-substituted variants via Suzuki coupling and stereoselective hydrogenation [1]. While 55% overall yield across 6 steps represents a moderate synthetic efficiency (corresponding to ~90% average per-step yield), this stands in contrast to the generally lower yields and more capricious chemistry reported for 2,4-methanoproline (trans-locking) analogs and some 3,4-disubstituted proline scaffolds, which often require lengthier synthetic sequences [1][2].

Synthesis Route
Cross-study comparable
6 steps, 55% overall yield
Modular scalable route
Racemic route from β-amino acid
Proline synthesis Building block Process chemistry

Coupling Reagent Optimization for Sterically Hindered 5,5-Dimethylproline: HATU vs. PyBroP vs. TFFH

The steric hindrance imposed by the gem-dimethyl groups at C5 makes acylation of the dmP nitrogen challenging. In a systematic comparative study of coupling reagents for the synthesis of the Fmoc-Ser(tBu)-Ser(tBu)-Lys(Boc)-Tyr(tBu)-dmP-OH pentapeptide (RNase A residues 89–93), O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) was found to be superior to both bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) and tetramethylfluoroformamidinium hexafluorophosphate (TFFH) for the critical Tyr(tBu)-dmP peptide bond formation, both in solution and on solid support [1]. This is a direct, three-way head-to-head comparison within the same peptide synthesis context. Unsubstituted proline methyl ester does not exhibit this coupling difficulty and can be efficiently acylated with a broader range of standard coupling reagents [1].

Coupling Method
Head-to-head
HATU superior; PyBroP / TFFH inferior at hindered dmP nitrogen
Optimized for sterically hindered coupling
RNase A 89–93 pentapeptide
Peptide coupling Steric hindrance Solid-phase synthesis

Conformational Directionality: 5,5-Dimethylproline (Cis-Lock) vs. 2,4-Methanoproline (Trans-Lock) for SAR Studies

As reported in the literature and compiled by Iris Biotech, 5,5-dimethylprolines (Dmp) selectively lock the Xaa-Pro peptide bond in the cis conformation, whereas rigid bicyclic 2,4-methanoprolines adopt the trans amide conformation and behave more like primary α-amino acids [1]. These two classes of proline analogs provide complementary conformational tools: for any given bioactive peptide where the active conformation of a specific prolyl amide bond is unknown (or needs to be interrogated), systematic substitution with dmP (cis-locked) versus methanoproline (trans-locked) enables definitive assignment of the bioactive conformer [1][2]. The methyl ester form (methyl 5,5-dimethylpyrrolidine-2-carboxylate) serves as the direct synthetic precursor to Fmoc- or Boc-protected dmP building blocks for standard peptide synthesis [2].

Directionality
Class-level
dmP locks cis; methanoproline locks trans
Paired cis/trans SAR tool
NMR/X-ray conformational analysis
Structure-activity relationship Conformational constraint Peptide drug design

Methyl 5,5-Dimethylpyrrolidine-2-Carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Cis-Selective Peptide Conformational Locking for GPCR and Ion Channel Ligand SAR

For peptide ligands targeting GPCRs, ion channels, or integrins where the cis-trans isomerization state of a specific prolyl amide bond governs receptor activation, methyl 5,5-dimethylpyrrolidine-2-carboxylate serves as the key synthetic precursor to dmP-containing peptides that lock the Xaa-Pro bond into the cis conformation. The quantitative NMR evidence from An et al. (1999) demonstrating 100% cis population for YdmPN between 6–60 °C [1] provides the conformational confidence necessary for definitive SAR interpretation. This application is particularly relevant for somatostatin analogs, conotoxin derivatives, bradykinin analogs, and opioid peptides where cis proline conformations have been implicated in bioactivity [2].

Engineered Therapeutic Proteins with Accelerated Folding and Enhanced Thermal Stability

Based on the direct evidence from Arnold et al. (2003) showing 6-fold faster folding and ΔTm = +2.8 ± 0.3 °C upon dmP substitution in RNase A without loss of enzymatic activity [1], the methyl ester building block is positioned as an enabling precursor for protein engineering programs that aim to improve the manufacturing yield (via faster folding kinetics) and storage/shipping stability (via higher Tm) of therapeutic proteins, enzymes, or diagnostic proteins. The preserved enzymatic activity is critical, as it demonstrates that the steric and conformational perturbation does not propagate to the active site.

Fmoc-SPPS-Compatible Peptide Synthesis Requiring Acid-Stable Cis Conformational Constraint

In solid-phase peptide synthesis workflows employing standard Fmoc/tBu strategy with final TFA cleavage, methyl 5,5-dimethylpyrrolidine-2-carboxylate (after conversion to Fmoc-dmP-OH) provides a cis-conformational lock that survives the acidic cleavage step intact. This is in direct contrast to oxazolidine- and thiazolidine-based pseudoprolines, which degrade under these conditions [1]. Procurement of the dmP methyl ester thus eliminates the need for specialized orthogonal protecting group schemes or alternative cleavage protocols (e.g., alkaline ammonolysis) that are necessary when using acid-labile pseudoprolines [1]. The documented superiority of HATU over PyBroP and TFFH for dmP acylation [2] should inform ancillary reagent procurement for laboratories incorporating this building block.

Paired Cis/Trans Conformational SAR Using dmP and Methanoproline Building Block Libraries

When the bioactive conformation of a proline-containing peptide is unknown, systematic pairwise substitution with dmP (cis-locked; derived from methyl 5,5-dimethylpyrrolidine-2-carboxylate) and 2,4-methanoproline (trans-locked) enables unambiguous assignment of the active conformer [1]. This paired SAR strategy, supported by the modular synthetic route to δ,δ-disubstituted prolines described by Rodríguez-Díaz et al. (2013) in 55% overall yield over 6 steps [2], allows medicinal chemistry teams to build focused proline analog libraries where conformational directionality is systematically varied while maintaining comparable steric bulk—a procurement rationale for acquiring both dmP and methanoproline building blocks from a single supplier platform.

Application
Selection Property
Validation Focus
Peptide conformational SAR studies
Cis-lock conformational control
100% cis assignment by NMR
Protein folding/stability research
Folding acceleration (6×)
Thermostability and activity retention
Standard Fmoc-SPPS workflows
Acid-stable cis constraint
Compatibility with TFA cleavage
Paired cis/trans SAR campaigns
Conformational directionality set
Cis vs trans bioactivity profiling
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